molecular formula C15H14O4 B594588 3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215205-86-9

3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B594588
M. Wt: 258.273
InChI Key: VENATDFNKYVSGI-UHFFFAOYSA-N
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Description

“3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C14H14O2 . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings .

Scientific Research Applications

  • Environmental Science and Pollution Research

    • Application : Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives .
    • Method : The synthesis involves nucleophilic aromatic substitution with sodium methoxide on commercially available fluoroarenes. This reaction provided good to excellent yields of the desired methoxylated products .
    • Results : The synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .
  • Pharmaceutical Sciences

    • Application : Biological potential of indole derivatives .
    • Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Chromatography

    • Application : Separation of 3,3’-Dimethoxy-1,1’-biphenyl .
    • Method : The compound is separated on a Newcrom R1 HPLC column .
    • Results : The specific results or outcomes of this application are not provided in the source .
  • Organic Chemistry

    • Application : Synthesis of 6,6’-[(3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin) .
    • Method : The compound is synthesized as a ligand suitable for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling and Hiyama coupling .
    • Results : The specific results or outcomes of this application are not provided in the source .
  • Environmental Science

    • Application : Synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(2,1-diazenediyl)]bis[5-amino-4-hydroxy-, sodium salt (1:4) .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The specific results or outcomes of this application are not provided in the source .
  • Organic Chemistry

    • Application : Synthesis of ®-(6,6-Dimethoxybiphenyl-2,2-diyl)bis bis(3,5-di-tert-butylphenyl) .
    • Method : The compound acts as a hydrogenation catalyst applicable in the synthesis of an organic building block (S)-3-fluoromethyl-γ-butyrolactone .
    • Results : The specific results or outcomes of this application are not provided in the source .
  • Environmental Science

    • Application : Synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(2,1-diazenediyl)]bis[5-amino-4-hydroxy-, sodium salt (1:4) .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The specific results or outcomes of this application are not provided in the source .
  • Chromatography

    • Application : Separation of 3,3’-Dimethoxy-1,1’-biphenyl .
    • Method : The compound is separated on a Newcrom R1 HPLC column .
    • Results : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety data sheet for a similar compound, Biphenyl, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-7-12(8-14(9-13)19-2)10-4-3-5-11(6-10)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENATDFNKYVSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681805
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

1215205-86-9
Record name 3′,5′-Dimethoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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